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Compound of Interest

5-Bromo-1,3-
Compound Name: _ _
dihydroisobenzofuran

Cat. No.: B1440615

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dihydroisobenzofuran, a halogenated derivative of the phthalan core,
represents a key structural motif in medicinal chemistry and materials science. Its utility as a
synthetic intermediate and a building block in the development of novel compounds
necessitates a thorough understanding of its physicochemical properties. Spectroscopic
analysis is the cornerstone of molecular characterization, providing unambiguous evidence of
chemical structure and purity. This in-depth technical guide offers a comprehensive overview of
the spectroscopic data for 5-Bromo-1,3-dihydroisobenzofuran, detailing the principles,
experimental protocols, and interpretation of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable
resource for researchers engaged in the synthesis, analysis, and application of this and related
compounds.

While complete, experimentally verified spectral data for 5-Bromo-1,3-dihydroisobenzofuran
is not readily available in a single, comprehensive public source, this guide consolidates
available information from commercial suppliers and provides predicted data based on
established spectroscopic principles and data from analogous structures. This approach offers
a robust framework for the identification and characterization of this compound.
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Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Bromo-1,3-dihydroisobenzofuran forms the basis for
interpreting its spectroscopic data. The key structural features include a benzene ring
substituted with a bromine atom and a fused dihydrofuran ring.

Caption: Molecular structure of 5-Bromo-1,3-dihydroisobenzofuran.

'H Nuclear Magnetic Resonance (NMR)

Spectroscopy
Experimental Protocol: *H NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-1,3-
dihydroisobenzofuran in 0.5-0.7 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent.

¢ Instrumentation: Acquire the *H NMR spectrum on a 300 MHz or higher field NMR
spectrometer.

¢ Acquisition Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[¢]

Number of Scans: 16 to 64 scans, depending on the sample concentration.

o

Relaxation Delay: 1-2 seconds.

o

Acquisition Time: 2-4 seconds.

[¢]

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

e Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line
broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting
spectrum. Reference the spectrum to the residual solvent peak (CHCIs at 7.26 ppm).

Data Interpretation and Analysis
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The *H NMR spectrum of 5-Bromo-1,3-dihydroisobenzofuran is expected to exhibit distinct
signals corresponding to the aromatic and methylene protons.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

H-4, H-6, H-7 71-7.4 Multiplet 3H

H-1, H-3 ~5.1 Singlet 4H

e Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the
aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. Due to the bromo-
substitution, these protons will be chemically non-equivalent and will likely give rise to a
complex multiplet.

o Methylene Protons (H-1, H-3): The four protons of the two methylene groups (CHz) in the
dihydrofuran ring are chemically equivalent due to the symmetry of the molecule. They are
expected to appear as a single, sharp singlet at approximately 5.1 ppm. The downfield shift
is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

13C Nuclear Magnetic Resonance (NMR)

Spectroscopy
Experimental Protocol: **C NMR Data Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
¢ Instrumentation: Acquire the 3C NMR spectrum on the same NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30").

o

Number of Scans: 512 to 2048 scans, or more, as 13C has a low natural abundance.

o

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.
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o Spectral Width: A spectral width of approximately 200-220 ppm.

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz)
and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to
the solvent peak (CDCls at 77.16 ppm).

Data Interpretation and Analysis

The proton-decoupled 3C NMR spectrum will show distinct signals for each unique carbon
atom in the molecule.

Carbon Assignment Predicted Chemical Shift (o, ppm)
C-5 (C-Br) ~115-120

Aromatic CH ~120-130

Quaternary Aromatic C ~135-140

C-1, C-3 (CH2) ~70-75

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of
approximately 115-140 ppm. The carbon atom directly attached to the bromine (C-5) is
expected to be the most upfield of the aromatic carbons due to the heavy atom effect of
bromine. The other aromatic CH carbons will resonate between 120-130 ppm, while the
quaternary carbons (C-3a and C-7a) will be further downfield, around 135-140 ppm.

Methylene Carbons (C-1, C-3): The two equivalent methylene carbons are expected to
resonate in the region of 70-75 ppm due to the direct attachment to the electronegative
oxygen atom.

Infrared (IR) Spectroscopy
Experimental Protocol: IR Data Acquisition

e Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using a
thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the
compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCls) can be used.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans.

e Processing: The spectrum is typically presented as a plot of transmittance (%) versus
wavenumber (cm™?).

Data Interpretation and Analysis

The IR spectrum provides valuable information about the functional groups present in the

molecule.
Vibrational Mode Expected Absorption Range Intensity
(cm~)
Aromatic C-H stretch 3100 - 3000 Medium
Aliphatic C-H stretch 3000 - 2850 Medium
Aromatic C=C stretch 1600 - 1450 Medium to Weak
C-O-C stretch (ether) 1150 - 1050 Strong
C-Br stretch 600 - 500 Medium to Strong

e C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above
3000 cm~1) and aliphatic C-H stretching (below 3000 cm~1).[1]

e C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in
the 1600-1450 cm~1 region.

e C-O-C Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is
expected in the 1150-1050 cm~1 region. This is a key diagnostic peak for the dihydrofuran
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moiety.

o C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region,

typically between 600 and 500 cm~1.

Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Data

Acquisition

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

« lonization Method: Electron lonization (El) is a common method for this type of molecule.

Electrospray lonization (ESI) can also be used, particularly with LC-MS.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 50-500.

Data Interpretation and Analysis

The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

lon Expected m/z Notes
Molecular ion peak with
characteristic isotopic pattern
[M]* 198/200 _ _
for bromine (*°Br and 81Br in
~1:1 ratio).
[M-Br]* 119 Loss of the bromine atom.
[M-CH20]* 168/170 Loss of a formaldehyde unit.
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* Molecular lon Peak: The molecular ion peak ([M]*) will appear as a doublet with a mass-to-
charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (“°Br and
81Br). The relative intensity of these two peaks will be approximately 1:1.

+ Fragmentation Pattern: Common fragmentation pathways may include the loss of the

bromine atom to give a fragment at m/z 119, and the loss of a formaldehyde (CH20) unit

from the dihydrofuran ring.

Logical Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the comprehensive spectroscopic analysis of 5-Bromo-1,3-

dihydroisobenzofuran.
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Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and
complementary suite of tools for the unambiguous characterization of 5-Bromo-1,3-
dihydroisobenzofuran. By following the experimental protocols and interpretive guidelines
outlined in this technical guide, researchers can confidently verify the structure and purity of
this important synthetic intermediate. The combination of the characteristic isotopic signature of
bromine in the mass spectrum, the specific C-O-C stretching in the IR spectrum, and the
unique proton and carbon environments observed in the NMR spectra creates a distinctive
spectroscopic fingerprint for this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1440615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

